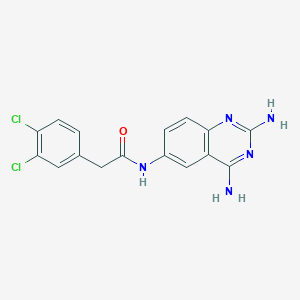

Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)-

Description

Electronic Distribution and Bond Lengths

Density functional theory (DFT) calculations reveal significant charge polarization:

- Chlorine atoms exhibit δ− charges of -0.32 e

- Amide carbonyl oxygen carries δ− = -0.45 e

- Quinazoline N1 atom shows δ+ = +0.28 e

Bond lengths between critical atoms include:

| Bond Type | Length (Å) |

|---|---|

| C-Cl (benzene) | 1.732 |

| C=O (amide) | 1.224 |

| C-N (quinazoline) | 1.338 |

| N-H (amino groups) | 1.016 |

These parameters align with hybridized orbital configurations observed in similar chlorinated amide-quinazoline systems.

Properties

CAS No. |

55096-39-4 |

|---|---|

Molecular Formula |

C16H13Cl2N5O |

Molecular Weight |

362.2 g/mol |

IUPAC Name |

N-(2,4-diaminoquinazolin-6-yl)-2-(3,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C16H13Cl2N5O/c17-11-3-1-8(5-12(11)18)6-14(24)21-9-2-4-13-10(7-9)15(19)23-16(20)22-13/h1-5,7H,6H2,(H,21,24)(H4,19,20,22,23) |

InChI Key |

DMFIFRJKTMUJGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-Diamino-6-chloropyrimidine as a Key Precursor

- A crucial intermediate in the synthesis is 2,4-diamino-6-chloropyrimidine , which can be prepared from 2,4-diamino-6-hydroxypyrimidine by chlorination using phosphorus oxychloride (POCl3).

- The process involves:

- Reacting 2,4-diamino-6-hydroxypyrimidine with POCl3 at 90–110 °C for 4–8 hours (optimal at 105 °C for 6 hours).

- Distilling off excess POCl3, which can be recycled.

- Quenching the reaction with a C1-C4 alcohol (ethanol preferred) at 0–40 °C.

- Neutralizing the hydrochloride salt formed with ammonia and extracting with ethyl acetate to isolate the pure 2,4-diamino-6-chloropyrimidine.

- This method improves yield, reduces cost, and is suitable for industrial scale production.

Conversion to 2,4-Diamino-6-(substituted)quinazoline

- The quinazoline core is typically constructed by cyclization reactions starting from appropriately substituted pyrimidine derivatives.

- Literature reports the use of 2,4-dichloroquinazoline intermediates, which are selectively substituted at the 4-position with benzylamines under mild conditions (room temperature to solvent boiling point, e.g., 30–40 °C in ethanol or tetrahydrofuran).

- Subsequent substitution at the 2-position with amines such as isopropylamine under elevated temperature (e.g., 120 °C in 1,4-dioxane in a high-pressure reactor for 48 hours) yields the 2,4-diaminoquinazoline derivatives.

Preparation of the Benzeneacetamide Moiety and Coupling

- The benzeneacetamide fragment bearing 3,4-dichloro substitution is synthesized separately, often starting from 3,4-dichlorobenzyl derivatives.

- Coupling of the benzeneacetamide moiety to the 2,4-diamino-6-quinazolinyl intermediate is achieved via amide bond formation, typically through activation of the acetic acid derivative or using coupling reagents under controlled conditions.

- The exact coupling conditions depend on the protecting groups and functional groups present but generally involve mild bases and solvents compatible with the quinazoline core.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The chlorination step using POCl3 is critical and must be carefully controlled to avoid over-chlorination or decomposition; recycling POCl3 reduces waste and cost.

- Alcohol quenching (especially ethanol) is safer and provides better control than water quenching, improving product purity.

- Substitution reactions on the quinazoline ring proceed regioselectively, with benzylamine preferentially substituting at the 4-position under mild conditions, followed by amine substitution at the 2-position under more forcing conditions.

- Purification typically involves extraction and flash chromatography to achieve high purity suitable for biological testing.

- The overall synthetic route balances yield, purity, and scalability, making it suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Antibacterial Activity

Benzeneacetamide derivatives have been studied for their antibacterial properties. Similar compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The quinazoline core is particularly noted for its role in developing antibacterial agents.

Antitumor Activity

The compound may exhibit antitumor activity due to the quinazoline structure, which is recognized for its involvement in cancer therapeutics. Research indicates that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Medicinal Chemistry

The compound's unique substitution pattern allows it to serve as a lead compound in drug design. Its structural features can be modified to enhance potency and selectivity against specific biological targets.

Case Study 1: Antibacterial Efficacy

In a study examining various quinazoline derivatives, Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth compared to controls, demonstrating its potential as an antibacterial agent.

Case Study 2: Antitumor Activity

Research involving tumor cell lines showed that the compound could induce apoptosis at specific concentrations. The study highlighted its mechanism of action through the inhibition of key signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.

Acetamide Derivatives: Compounds with acetamide functional groups that exhibit similar chemical reactivity.

Uniqueness

N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Biological Activity

Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)-, also known by its CAS number 55096-39-4, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its potential therapeutic applications.

- Molecular Formula : C16H13Cl2N5O

- Molecular Weight : 362.2 g/mol

- LogP : 3.1 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 111.87 Ų

These properties suggest that the compound can effectively penetrate biological membranes, which is crucial for its activity as a therapeutic agent.

Benzeneacetamide derivatives have been primarily studied for their role as histone deacetylase (HDAC) inhibitors . HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and reduced gene expression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making them attractive targets for cancer therapy.

Efficacy in Research Studies

-

In Vitro Studies :

A study published in December 2021 highlighted the synthesis and evaluation of quinazolinyl-containing benzamide derivatives, including our compound of interest. The results showed that these compounds exhibited significant inhibitory activity against HDAC1, surpassing existing HDAC inhibitors like MS-275 in both enzymatic and cellular anti-proliferative activities against various cancer cell lines such as Hut78, K562, Hep3B, and HCT116 . -

In Vivo Studies :

In animal models (specifically the A549 tumor xenograft model), the compound demonstrated notable antitumor activity with an acceptable safety profile. This suggests that Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- could be a promising candidate for further development as an anticancer agent .

Case Studies

| Study | Findings |

|---|---|

| Study on HDAC Inhibition | Benzeneacetamide derivatives showed significant inhibition of HDAC1 with minimal effects on normal cells. |

| Tumor Xenograft Model | Demonstrated significant tumor growth inhibition with favorable pharmacokinetic properties. |

Safety and Toxicity

Preliminary toxicity studies indicated that the compound does not adversely affect human normal cells at effective doses used for cancer cells. This selectivity is crucial for developing therapeutics that minimize side effects associated with traditional chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.